1-(7-methoxyisoquinolin-1-yl)ethan-1-amine
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Overview
Description
1-(7-methoxyisoquinolin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol It is an isoquinoline derivative, characterized by the presence of a methoxy group at the 7th position and an ethanamine group at the 1st position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxyisoquinoline.
Alkylation: The 7-methoxyisoquinoline is then subjected to alkylation using an appropriate alkylating agent, such as ethylamine, under controlled conditions to introduce the ethanamine group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxyisoquinolin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-(7-methoxyisoquinolin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction pathways and altering neuronal function .
Comparison with Similar Compounds
Similar Compounds
1-(7-methoxyisoquinolin-1-yl)propan-1-amine: Similar structure with a propanamine group instead of an ethanamine group.
1-(7-methoxyisoquinolin-1-yl)butan-1-amine: Similar structure with a butanamine group instead of an ethanamine group.
1-(7-methoxyisoquinolin-1-yl)methan-1-amine: Similar structure with a methanamine group instead of an ethanamine group.
Uniqueness
1-(7-methoxyisoquinolin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1368350-89-3 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(7-methoxyisoquinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H14N2O/c1-8(13)12-11-7-10(15-2)4-3-9(11)5-6-14-12/h3-8H,13H2,1-2H3 |
InChI Key |
WDDOWWSMIIQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)N |
Purity |
95 |
Origin of Product |
United States |
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